molecular formula C8H10ClNO2S B13502947 N-((5-Chlorothiophen-2-yl)methyl)-N-methylglycine

N-((5-Chlorothiophen-2-yl)methyl)-N-methylglycine

Cat. No.: B13502947
M. Wt: 219.69 g/mol
InChI Key: YJQGSMWGTVHECH-UHFFFAOYSA-N
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Description

2-{(5-chlorothiophen-2-yl)methylamino}acetic acid is an organic compound that features a thiophene ring substituted with a chlorine atom and a methylamino group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxaldehyde and methylamine.

    Formation of Intermediate: The 5-chlorothiophene-2-carboxaldehyde reacts with methylamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is subsequently acylated with chloroacetic acid to form the final product, 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(5-chlorothiophen-2-yl)methylamino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiols or thioethers.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-{(5-chlorothiophen-2-yl)methylamino}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(5-chlorothiophen-2-yl)methylcarbamoyl}acetic acid
  • 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid

Uniqueness

2-{(5-chlorothiophen-2-yl)methylamino}acetic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of both a methylamino group and an acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

2-[(5-chlorothiophen-2-yl)methyl-methylamino]acetic acid

InChI

InChI=1S/C8H10ClNO2S/c1-10(5-8(11)12)4-6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H,11,12)

InChI Key

YJQGSMWGTVHECH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(S1)Cl)CC(=O)O

Origin of Product

United States

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